molecular formula C12H16N4O2 B8234082 2-Methoxy-3(or 5)-methylpyrazine

2-Methoxy-3(or 5)-methylpyrazine

Cat. No.: B8234082
M. Wt: 248.28 g/mol
InChI Key: OHEKWGBOPHATMI-UHFFFAOYSA-N
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Description

2-Methoxy-3(or 5)-methylpyrazine is a heterocyclic aromatic organic compound that belongs to the class of methoxypyrazines. These compounds are known for their distinct odor and are often found in various natural sources, including plants and foods. The presence of a methoxy group and a methyl group on the pyrazine ring contributes to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3(or 5)-methylpyrazine typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization. One common method is the reaction of this compound with glyoxal or glyoxylic acid in the presence of ammonia or primary amines. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3(or 5)-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Amino-substituted pyrazines.

Scientific Research Applications

2-Methoxy-3(or 5)-methylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3(or 5)-methylpyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, it can act as a ligand for certain olfactory receptors, triggering sensory responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-isobutylpyrazine
  • 2-Methoxy-3,5-dimethylpyrazine
  • 2-Methoxy-3-isopropylpyrazine

Uniqueness

2-Methoxy-3(or 5)-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to other methoxypyrazines, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methoxy-3-methylpyrazine;2-methoxy-5-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8N2O/c1-5-3-8-6(9-2)4-7-5;1-5-6(9-2)8-4-3-7-5/h2*3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEKWGBOPHATMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)OC.CC1=NC=CN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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